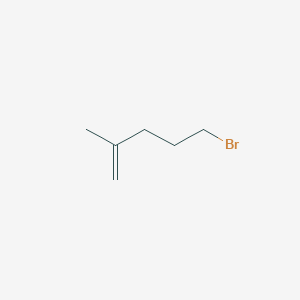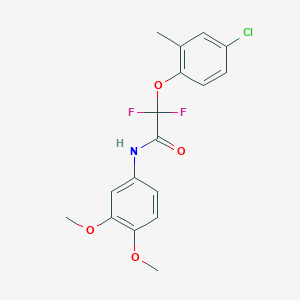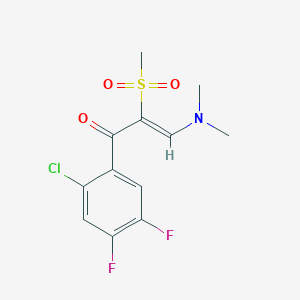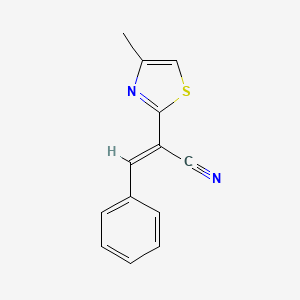
5-Bromo-2-methyl-1-pentene
描述
5-Bromo-2-methyl-1-pentene: is an organic compound with the molecular formula C6H11Br . It is a brominated alkene, characterized by the presence of a bromine atom attached to a carbon chain that also contains a double bond. This compound is used in various chemical reactions and has applications in synthetic organic chemistry.
作用机制
Target of Action
5-Bromo-2-methyl-1-pentene is primarily used as a synthetic reagent . Its primary targets are organic molecules that it can react with to form new compounds. It is particularly useful in the formation of sesquiterpenoids , a class of terpenes that consist of three isoprene units and have the molecular formula C15H24 .
Mode of Action
The compound interacts with its targets through chemical reactions. One such reaction is free radical bromination . In this reaction, the bromine atom in the this compound molecule can be substituted with a hydrogen atom from another molecule, forming a new compound . This reaction is facilitated by the presence of a catalyst .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reactions it is involved in. For instance, in the formation of sesquiterpenoids , it may be involved in the mevalonate pathway, which is the metabolic pathway that produces terpenes and steroids.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it is involved in. For example, it is employed in the preparation of geranlol-3-14C and penifulvin A , a sesquiterpenoid with a novel dioxa-fenestrane structure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of a catalyst can speed up its reactions . Additionally, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals.
生化分析
Biochemical Properties
5-Bromo-2-methyl-1-pentene plays a significant role in biochemical reactions, particularly in the formation of sesquiterpenoids. It acts as a synthetic reagent and is involved in the preparation of compounds such as geraniol-3-14C and penifulvin A The compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that this compound can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function . Additionally, the compound’s impact on gene expression can result in altered cellular responses and physiological outcomes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it has been shown to participate in free radical bromination and nucleophilic substitution reactions, which are essential for the synthesis of complex organic molecules . These interactions can lead to changes in gene expression and enzyme activity, ultimately influencing cellular function and metabolism.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied to understand its long-term effects on cellular function. The compound’s stability is influenced by various factors, including temperature, pH, and the presence of other reactive species . Over time, this compound may undergo degradation, leading to changes in its biochemical properties and interactions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . At high doses, this compound may exhibit toxic or adverse effects, including alterations in enzyme activity, gene expression, and cellular metabolism. These findings highlight the importance of dosage considerations in the application of this compound in research and industry.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role in these pathways can influence metabolic flux and the levels of specific metabolites . For example, this compound has been shown to participate in the synthesis of sesquiterpenoids, which are important bioactive compounds with potential therapeutic applications. Understanding the metabolic pathways involving this compound is crucial for optimizing its use in biochemical research and industrial applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with various transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and activity, affecting its overall biochemical properties and effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its use in research and industry.
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-2-methyl-1-pentene involves the bromination of 2-methyl-1-pentene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of 2-methyl-1-pentene, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would typically be optimized for yield and purity, using controlled reaction conditions and purification steps such as distillation or recrystallization to isolate the desired product.
化学反应分析
Types of Reactions:
Substitution Reactions: 5-Bromo-2-methyl-1-pentene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. For example, reacting with sodium hydroxide (NaOH) can lead to the formation of 2-methyl-1-pentanol.
Addition Reactions: The compound can participate in addition reactions due to the presence of the double bond. For instance, hydrogenation using hydrogen gas (H2) and a palladium catalyst can convert it to 5-bromo-2-methylpentane.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can result in the formation of 2-methyl-1,3-pentadiene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Hydrogenation: Hydrogen gas (H2), palladium on carbon (Pd/C)
Elimination: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt)
Major Products Formed:
2-Methyl-1-pentanol: (from nucleophilic substitution)
5-Bromo-2-methylpentane: (from hydrogenation)
2-Methyl-1,3-pentadiene: (from elimination)
科学研究应用
Chemistry: 5-Bromo-2-methyl-1-pentene is used as a synthetic intermediate in organic chemistry. It is employed in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated alkenes on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be a key intermediate in the manufacture of polymers, resins, and other chemical products.
相似化合物的比较
- 5-Bromo-1-pentene
- 2-Bromo-2-methylpropane
- 4-Bromo-1-butene
Comparison: 5-Bromo-2-methyl-1-pentene is unique due to its specific structure, which includes a bromine atom on a carbon chain with a double bond. This structure imparts distinct reactivity patterns compared to similar compounds. For example, 5-Bromo-1-pentene lacks the methyl group, which can influence its reactivity and steric properties. Similarly, 2-Bromo-2-methylpropane has a different carbon skeleton, affecting its chemical behavior.
属性
IUPAC Name |
5-bromo-2-methylpent-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-6(2)4-3-5-7/h1,3-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDPGMGRNPDFCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(3-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B3036966.png)
![2-(3-{[(4-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B3036967.png)
![2-(dimethylaminomethylidene)-N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3036970.png)
![1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]tetrahydro-4(1H)-pyridinone O-benzyloxime](/img/structure/B3036971.png)

![2-({2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B3036973.png)
![(6-Chloroimidazo[1,2-a]pyridin-3-yl)(4-chlorophenyl)methanone](/img/structure/B3036974.png)

![3-amino-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3036977.png)

![6,8-dichloro-3-[(4-chlorobenzoyl)oxy]-2-(trifluoromethyl)-4(3H)-quinazolinone](/img/structure/B3036980.png)
![5-chloro-N-methyl-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3036985.png)
